Oxetanocin A - 103913-16-2

Oxetanocin A

Catalog Number: EVT-277971
CAS Number: 103913-16-2
Molecular Formula: C10H13N5O3
Molecular Weight: 251.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Oxetanocin A is a nucleoside analogue found in Bacillus megaterium in which an adenine moiety is attached to position 2 of a of an oxetane ring which is substituted at positions 3 and 4 by hydroxymethyl groups. It has a role as a bacterial metabolite, an antibacterial agent and an anti-HIV agent. It is a member of oxetanes, a nucleoside analogue, a primary alcohol and a diol. It derives from an adenine.
Classification

Oxetanocin A is classified as a nucleoside analogue due to its structural similarity to natural nucleosides, which are essential components of nucleic acids. Its unique oxetanose sugar distinguishes it from more common nucleosides, making it a subject of interest for synthetic chemists and pharmacologists alike.

Synthesis Analysis

The synthesis of Oxetanocin A has been approached through various methodologies since its initial synthesis in 1987. Notable synthetic routes include:

  1. Nippon Kayaku's Synthesis: This method involved the use of bis(hydroxymethyl)-branched sugars to construct the oxetanose moiety.
  2. Abbott's Synthesis: Focused on utilizing specific reagents to achieve the desired stereochemistry in the final product.
  3. Yamamura's Synthesis: Emphasized a different approach to constructing the oxetanose ring, showcasing the versatility in synthesis strategies.
  4. Fleet's and Just's Syntheses: These approaches further explored variations in the sugar modifications and reaction conditions to optimize yields and purity .

Recent advancements have also introduced photoredox catalysis as a method for synthesizing Oxetanocin A, demonstrating the evolving landscape of synthetic organic chemistry aimed at nucleoside analogues .

Molecular Structure Analysis

The molecular structure of Oxetanocin A is characterized by its oxetanose sugar, which comprises a four-membered cyclic ether structure. The compound can be represented with the following molecular formula:

  • Molecular Formula: C10_{10}H13_{13}N5_{5}O4_{4}

Structural Features

  • Oxetanose Moiety: The four-membered ring contributes to the compound's unique properties and influences its biological activity.
  • Adenine Base: It retains the purine structure typical of nucleosides, allowing it to interact with biological targets similarly to natural nucleotides.

The stereochemistry of Oxetanocin A is crucial for its biological activity, with specific configurations around the sugar and base contributing to its efficacy as an antiviral agent.

Chemical Reactions Analysis

Oxetanocin A undergoes various chemical reactions that are significant for its reactivity and potential modifications:

  1. Enzymatic Transformations: The compound can be transformed by specific enzymes that may modify its structure, enhancing or altering its biological activity.
  2. Chemical Reactivity: Oxetanocin A exhibits reactivity typical of nucleoside analogues, including substitution reactions that can lead to derivatives with enhanced properties .
  3. Alkylphosphonic Acid Derivatives: These derivatives have been synthesized to explore their potential as prodrugs or improved bioavailability agents.

Understanding these reactions is vital for developing new derivatives with enhanced therapeutic profiles.

Mechanism of Action

The mechanism of action of Oxetanocin A primarily involves its incorporation into viral RNA during replication processes. Once integrated, it disrupts normal viral replication by:

  • Inhibiting Viral Polymerases: The presence of Oxetanocin A leads to chain termination during RNA synthesis.
  • Interfering with Viral Assembly: By mimicking natural nucleotides, it can hinder proper viral assembly and release.

Studies have shown that these mechanisms are effective against several viral pathogens, making Oxetanocin A a promising candidate for antiviral therapies .

Physical and Chemical Properties Analysis

Oxetanocin A possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: It is soluble in polar solvents, which facilitates its interaction with biological macromolecules.
  • Stability: The stability of Oxetanocin A under physiological conditions is crucial for its effectiveness as a therapeutic agent.

Relevant Data

  • Melting Point: Specific melting point data are essential for characterizing purity during synthesis.
  • Spectroscopic Data: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed techniques for confirming the structure and purity of synthesized Oxetanocin A.
Applications

Oxetanocin A has significant scientific applications, particularly in medicinal chemistry and pharmacology:

  1. Antiviral Research: Its primary application lies in developing antiviral drugs targeting HIV-1 and herpes simplex virus.
  2. Antitumor Activity: Preliminary studies suggest potential applications in oncology due to its ability to inhibit tumor cell proliferation.
  3. Biochemical Probes: As a nucleoside analogue, it serves as a valuable tool for studying nucleic acid metabolism and viral replication mechanisms.

The ongoing research into Oxetanocin A continues to uncover new applications and derivatives that may enhance its therapeutic potential .

Biosynthetic Pathways and Genetic Regulation

Gene Cluster Architecture in Bacillus megaterium

The biosynthetic machinery for Oxetanocin A (OXT-A) is encoded within a 6.8 kb BglII-D fragment of the 51.5 kb plasmid pOXT1 in Bacillus megaterium NK84-0128. This fragment harbors four genes: oxsA, oxsB, oxrA, and oxrB. Curing experiments demonstrated that loss of pOXT1 abolishes OXT-A production and resistance, which is restored upon plasmid reintroduction [5].

Functional Roles of oxsA, oxsB, oxrA, and oxrB:

  • oxsB: Encodes a cobalamin (B12)-dependent radical S-adenosylmethionine (SAM) enzyme essential for the oxidative ring contraction of 2′-deoxyadenosine phosphates.
  • oxsA: Codes for an HD-domain phosphohydrolase responsible for dephosphorylating OXT-A monophosphate intermediates.
  • oxrA (pentapeptide repeat protein) and oxrB (HD-domain hydrolase): Non-essential for biosynthesis but implicated in self-resistance [2] [3] [6]. Deletion of oxsA or oxsB halts OXT-A synthesis, while oxrA/oxrB deletions do not, confirming their distinct roles [3] [6].

Transcriptional Regulation:The BglII-D cluster lacks dedicated regulatory genes, suggesting reliance on host transcriptional machinery. Heterologous expression in B. megaterium NRS 269 confirmed that oxsA and oxsB alone suffice for OXT-A production, implying constitutive expression under standard growth conditions [3] [6].

Table 1: Gene Functions in the OXT-A Biosynthetic Cluster

GeneProtein FunctionEssential for Biosynthesis?
oxsAHD-domain phosphohydrolaseYes
oxsBB12-dependent radical SAM enzymeYes
oxrAPentapeptide repeat proteinNo (resistance)
oxrBHD-domain phosphohydrolaseNo (resistance)

Enzymatic Mechanisms of Oxetanocin-A Biosynthesis

Substrate Promiscuity

OxsB-OxsA exhibits broad substrate flexibility, accepting 2′-deoxyadenosine 5′-mono- (dAMP), di- (dADP), and triphosphates (dATP) as precursors. OxsA hydrolyzes dATP/dADP to dAMP before ring contraction, while also dephosphorylating OXT-A tri/diphosphates to the active nucleoside [2] [3]. The initial product of OxsB catalysis is 3′-aldehyde-OXT-A 5′-phosphate (9), identified via 1H NMR and mass spectrometry [3] [4].

Radical SAM-Dependent Oxidative Ring Contraction

OxsB initiates ring contraction via hydrogen atom abstraction from the C2′ position of dAMP using a 5′-deoxyadenosyl radical (5′-dAdo•) generated from SAM. Isotope labeling ([2′-2H2]-dAMP) confirmed C2′ as the radical initiation site, producing deuterated 5′-deoxyadenosine (5′-dAdoH) [1] [3]. The mechanism involves:

  • Radical formation: 5′-dAdo• abstracts H from dAMP’s C2′.
  • Ring opening: C3′–C4′ bond cleavage generates an enol radical.
  • Rearrangement: Radical recombination forms the oxetane ring and aldehyde at C3′ [1] [3].

Phosphohydrolase Activity of OxsA

OxsA catalyzes sequential phosphate removal from phosphorylated OXT-A intermediates. It efficiently hydrolyzes tri- and diphosphate forms of OXT-A but exhibits slower kinetics for the final monophosphate (OXT-A 5′-phosphate, 10) en route to OXT-A (1) [2] [6]. Structural studies reveal a tailored active site for oxetanose sugar recognition, distinguishing it from non-specific phosphatases [6].

Table 2: Substrate Conversion Efficiency by OxsB-OxsA

SubstratePrimary ProductTurnovers (12 h)
dATP3′-Aldehyde-OXT-A 5′-phosphate (9)4–10
dADP9Moderate
dAMP9Highest

Cobalamin-Dependent Radical SAM Enzymology

Role of B12 in Radical Rearrangements

OxsB is the first biochemically characterized non-methylating B12-dependent radical SAM enzyme. Crystal structures show cobalamin (Cbl) and [4Fe-4S]-SAM cofactors positioned <6 Å apart, enabling electron transfer [3] [6]. Cbl acts as an electron acceptor during oxidation of the ketyl radical intermediate, facilitating the thermodynamically challenging ring contraction [1] [3]. The "base-off/His-off" Cbl binding mode—where dimethylbenzimidazole (DMB) is displaced and no protein-derived His ligand coordinates cobalt—is unprecedented in radical SAM enzymology [3] [6].

Methyltransferase Activity and SAM Demethylation

Unexpectedly, OxsB exhibits methyltransferase activity. Incubations with SAM produce S-adenosylhomocysteine (SAH), indicating SAM demethylation. Homocysteine (Hcys) generated from SAH (via contaminating host enzymes) forms a 1,3-thiazinane adduct with the aldehyde intermediate 9 [4]. This suggests OxsB may transiently methylate substrates, though the physiological relevance remains under investigation [1] [4].

By-Product Formation and Metabolic Crosstalk

1,3-Thiazinane Adduct Identification

The P1 by-product in OxsB/OxsA assays was identified as a 1,3-thiazinane adduct (14) between 3′-aldehyde-OXT-A 5′-phosphate (9) and homocysteine (13). Key evidence:

  • HR-MS: [M–H] at m/z 445.0704 (C14H18N6O7PS).
  • Degradation: Spontaneously decomposes to 9 at room temperature.
  • Isotope tracing: [13C10]-SAM confirmed Hcys derived from SAM [4].

Non-Enzymatic Reduction Pathways

The aldehyde intermediate 9 is reduced to 3′-hydroxy-OXT-A 5′-phosphate (10) by non-specific cellular dehydrogenases. Bacillus megaterium cell extracts or commercial horse liver alcohol dehydrogenase efficiently catalyze this reduction, bypassing dedicated enzymes in the oxs cluster. Two dehydrogenases (ADH-6 and ADH-11) from B. megaterium DSM319 were confirmed effective, highlighting metabolic crosstalk [4] [6].

Table 3: Characterization of the 1,3-Thiazinane By-Product

PropertyValueMethod
Molecular formulaC14H19N6O7PSHR-MS
MS signal ([M–H])m/z 445.0704Negative-ion MS
Decomposition product3′-Aldehyde-OXT-A 5′-phosphate (9)HPLC, NMR
Hcys sourceSAM (via SAH)Isotope labeling

Properties

CAS Number

103913-16-2

Product Name

Oxetanocin A

IUPAC Name

[(2R,3R,4S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)oxetan-3-yl]methanol

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

InChI

InChI=1S/C10H13N5O3/c11-8-7-9(13-3-12-8)15(4-14-7)10-5(1-16)6(2-17)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,10-/m1/s1

InChI Key

LMJVXGOFWKVXAW-OXOINMOOSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(O3)CO)CO)N

Solubility

Soluble in DMSO

Synonyms

9-(3,4-bis(hydroxymethyl)-2-oxetanyl)adenine
oxetanocin
oxetanocin A

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(O3)CO)CO)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H](O3)CO)CO)N

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